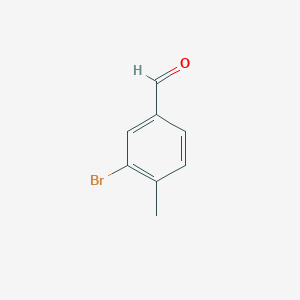

3-Bromo-4-methylbenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXUAHMTVAQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355702 | |

| Record name | 3-bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36276-24-1 | |

| Record name | 3-bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Chemical Building Block

3-Bromo-4-methylbenzaldehyde is a valuable compound in chemical research and various industrial applications. georganics.sk Its utility stems from its status as a versatile building block, a fundamental molecule used for the synthesis of more complex organic and biological compounds. cymitquimica.com This aromatic aldehyde, with its distinct bromine and methyl group substitutions, serves as a crucial starting material in the creation of a wide array of molecules, finding applications in fields such as drug discovery and materials science. cymitquimica.com

The reactivity of this compound allows it to be used as a reactant, reagent, or specialty chemical. biosynth.com It is a key intermediate in the production of other chemicals and has demonstrated its usefulness in the synthesis of various molecular scaffolds. biosynth.com The compound's structure, featuring a benzaldehyde (B42025) core, makes it a member of the carboxaldehyde and halide-containing compound categories. georganics.sk

Key Properties of this compound:

| Property | Value |

| CAS Number | 36276-24-1 |

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol |

| Synonyms | 3-Bromo-p-tolualdehyde |

| Physical Form | Solid |

| Melting Point | 47-52 °C |

Aromatic Aldehyde and Halogen Functionalities in Organic Synthesis

The chemical behavior and synthetic versatility of 3-Bromo-4-methylbenzaldehyde are dictated by its two primary functional groups: the aromatic aldehyde and the bromine atom. The aldehyde group (-CHO) is highly reactive and serves as an excellent precursor for creating more intricate organic molecules. It readily participates in a variety of chemical transformations, including:

Nucleophilic Addition: The aldehyde can react with nucleophiles like amines to form imines or with alcohols to yield hemiacetals. smolecule.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.

Reduction: Conversely, it can be reduced to the corresponding alcohol with reducing agents such as sodium borohydride (B1222165).

Condensation Reactions: The aldehyde functionality is crucial in condensation reactions, which are fundamental in building larger molecular frameworks.

The bromine atom, a halogen, also plays a critical role in the reactivity of the molecule. It can be substituted by other functional groups through nucleophilic substitution reactions, allowing for further diversification of the molecular structure. The presence of the bromine atom on the aromatic ring also influences the molecule's electronic properties and can direct further electrophilic substitution reactions to specific positions on the ring. smolecule.com This dual functionality makes this compound a highly adaptable tool for organic chemists.

Overview of Research Trajectories for the Compound

Classical and Contemporary Synthetic Pathways

Halogenation Reactions: Regioselective Bromination of Aromatic Precursors

A primary and classical approach to synthesizing this compound is through the direct halogenation of 4-methylbenzaldehyde (B123495). This electrophilic aromatic substitution reaction requires careful control to ensure the bromine atom is introduced at the desired position, meta to the aldehyde group.

The direct bromination of 4-methylbenzaldehyde is a common method for preparing this compound. google.com However, this reaction can present challenges in achieving high regioselectivity, as the methyl and aldehyde groups have competing directing effects. The aldehyde group is a meta-director, while the methyl group is an ortho, para-director. This can lead to the formation of isomeric byproducts. In some cases, the yield for the desired 3-bromo derivative from p-substituted benzaldehydes like 4-methylbenzaldehyde has been reported to be as low as 44% to 63% under certain conditions. google.com

To enhance the yield and regioselectivity of the bromination of 4-methylbenzaldehyde, Lewis acid catalysts such as aluminum chloride (AlCl₃) are often employed. google.comgoogle.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction. A process has been described that involves reacting 4-methylbenzaldehyde with bromine and chlorine in the presence of aluminum chloride as a catalyst. google.com This method has been shown to significantly improve the yield of the desired this compound. In one example, using a suspension of anhydrous aluminum chloride in methylene (B1212753) chloride, with the dropwise addition of 4-methylbenzaldehyde followed by a solution of bromine and chlorine, a yield of 86.3% of this compound with a purity of 98.1% was achieved. google.com

Table 1: Catalytic Bromination of 4-Methylbenzaldehyde

| Reactant | Catalyst | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 4-Methylbenzaldehyde | Aluminum Chloride | Bromine, Chlorine | Methylene Chloride | 86.3 | 98.1 | google.com |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the bromination process. Factors such as the choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst play a significant role. smolecule.comresearchgate.net For instance, the use of a solvent like methylene chloride or dichloroethane is common in these reactions. google.comgoogle.com Temperature control is also critical; reactions are often carried out at controlled temperatures, such as 20°C, during the addition of reactants. google.com The molar ratio of the catalyst to the aldehyde is another key parameter, with ratios of around 1.3 moles of aluminum chloride per mole of aldehyde being reported. google.com The careful, dropwise addition of the brominating agent mixture over a period of several hours can also contribute to a more controlled reaction and higher yield. google.com

Catalytic Systems for Bromination (e.g., Aluminum Chloride Catalysis)

Oxidation Reactions: Conversion of Benzylic Alcohols

An alternative synthetic route to this compound involves the oxidation of a corresponding benzylic alcohol. This method can be highly efficient, particularly when the precursor alcohol is readily accessible.

Table 2: Synthesis of this compound via Oxidation

| Precursor | Reaction | Reagent | Overall Yield (%) | Reference |

| 3-Bromo-4-methylbenzoic acid | Reduction followed by Oxidation | Borane-THF, then MnO₂ | 74 | nih.gov |

Selection of Oxidizing Agents and Reaction Parameters

The oxidation of the methyl group of 3-bromo-4-methyltoluene is a direct route to this compound. The choice of the oxidizing agent and the reaction conditions are critical to selectively yield the aldehyde while preventing over-oxidation to the carboxylic acid. libretexts.org A variety of oxidizing agents have been employed for the benzylic oxidation of alkylarenes. organic-chemistry.org

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can convert alkylbenzenes to benzoic acids. masterorganicchemistry.com Careful control of reaction conditions is necessary to stop the oxidation at the aldehyde stage.

Chromic acid (H₂CrO₄): Prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, this reagent can oxidize primary alcohols and aldehydes to carboxylic acids. libretexts.org Its use for the direct oxidation of a methyl group to an aldehyde requires specific conditions to avoid over-oxidation. libretexts.org

Pyridine (B92270) N-oxide: In the presence of silver oxide, pyridine N-oxide can effectively oxidize benzylic halides to aldehydes under mild conditions. nih.gov This method is applicable to substrates with both electron-donating and electron-withdrawing groups. nih.gov

o-Iodoxybenzoic acid (IBX): This reagent is highly effective for the oxidation of groups adjacent to aromatic rings to form conjugated carbonyl systems. organic-chemistry.org

Hydrogen Peroxide (H₂O₂): In the presence of a catalyst, such as acidic silica (B1680970) gel, hydrogen peroxide can be used for the metal-free oxidation of benzylic alcohols to aldehydes. growingscience.com This method is environmentally friendly as the only byproduct is water. growingscience.com

The selection of the appropriate oxidizing agent and the fine-tuning of reaction parameters such as temperature, solvent, and reaction time are crucial for maximizing the yield and purity of this compound. For instance, a patented process describes the bromination of 4-methylbenzaldehyde to yield this compound with a purity of 98.1% and a yield of 86.3%. google.com

| Oxidizing Agent System | Substrate | Product | Key Features |

| Pyridine N-oxide / Ag₂O | Benzylic halides | Aldehydes | Mild conditions, applicable to various substituted substrates. nih.gov |

| o-Iodoxybenzoic acid (IBX) | Benzylic functionalities | Conjugated aromatic carbonyls | Highly effective for forming conjugated systems. organic-chemistry.org |

| H₂O₂ / Acidic silica gel | Benzylic alcohols | Aldehydes | Metal-free, environmentally friendly with water as the only byproduct. growingscience.com |

| NaClO / TEMPO / Co(OAc)₂ | Alkyl arenes | Aromatic aldehydes | Provides very good yields for benzylic oxidation. organic-chemistry.org |

Transformative Methods from Aromatic Amines to Aldehydes

An alternative synthetic route to this compound involves the transformation of an aromatic amine. The Beech reaction, for example, provides a method for converting aromatic amines into their corresponding aldehydes. orgsyn.org This method has been successfully applied to prepare a variety of substituted benzaldehydes, including 2-bromo-4-methylbenzaldehyde (B1335389). orgsyn.org The synthesis of 2-bromo-4-methylbenzaldehyde from 2-bromo-4-methylaniline (B145976) involves diazotization followed by reaction with formaldoxime (B1209246). orgsyn.org A similar strategy could be envisioned for the synthesis of this compound starting from the corresponding aniline (B41778) derivative. The general steps of this transformation are:

Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. orgsyn.org

Reaction with an Aldehyde Synthon: The diazonium salt is then reacted with a reagent that can be converted to an aldehyde group. In the Beech reaction, formaldoxime is used for this purpose. orgsyn.org

This approach offers a valuable alternative, particularly when the corresponding aromatic amine is readily available.

Advanced Synthetic Innovations

Modern synthetic chemistry continually seeks more efficient and versatile methods for constructing complex molecules. In the context of this compound synthesis, advanced strategies involving organometallic reagents and multicomponent reactions are of significant interest.

Exploiting Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming carbon-carbon bonds. google.comepo.orgdtu.dk While not a direct synthesis of this compound itself, these reagents are crucial in reactions involving this aldehyde as a starting material to build more complex molecular architectures. For example, the reaction of an organometallic reagent with an N-alkylated hydroxamic acid resin can lead to the formation of ketones. google.comepo.org Specifically, a process for the solid-phase synthesis of aldehydes and ketones has been developed where an N-alkylated polymeric hydroxamic acid resin is treated with a hydride reducing agent to yield an aldehyde after acid hydrolysis. epo.org

Development of Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.netmdpi.comacs.orgcore.ac.ukderpharmachemica.com These reactions are atom-economical and can rapidly generate molecular complexity. While specific MCRs for the direct synthesis of this compound are not extensively documented, this aldehyde can serve as a key building block in various MCRs. For instance, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid has been reported. researchgate.netmdpi.com Another example is the one-pot, three-component reaction between an α-azido chalcone (B49325), an aldehyde like 4-methylbenzaldehyde, and an aniline to form highly substituted imidazoles. acs.org The development of MCRs that directly produce substituted benzaldehydes like this compound remains an active area of research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of important chemical intermediates.

Solvent-Free and Aqueous Medium Reaction Development

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reactions, often conducted through mechanochemistry (e.g., ball milling), can lead to higher efficiency, shorter reaction times, and reduced waste. nih.govcmu.edursc.org For example, the solvent-free aldol (B89426) condensation of benzaldehyde derivatives with acetophenone (B1666503) using a mortar and pestle has been shown to be highly efficient. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. growingscience.com A method for the bromination of 4-fluorobenzaldehyde (B137897) to 3-bromo-4-fluorobenzaldehyde (B1265969) has been developed using an aqueous solution of sodium bromide and hydrochloric acid, with sodium hypochlorite (B82951) as the oxidizing agent, avoiding the use of elemental bromine. google.com This approach offers a safer and more environmentally friendly alternative to traditional bromination methods. The development of similar aqueous or solvent-free methods for the synthesis of this compound is a promising direction for future research.

| Green Chemistry Approach | Reaction Type | Key Advantages |

| Solvent-Free (Mechanochemistry) | Aldol Condensation | Reduced waste, high atom economy, often high yields. rsc.org |

| Aqueous Medium | Bromination | Avoids hazardous organic solvents and toxic reagents like elemental bromine. google.com |

| Metal-Free Catalysis | Oxidation of Alcohols | Uses inexpensive and environmentally benign reagents like H₂O₂ and silica gel. growingscience.com |

Atom Economy and By-product Minimization Strategies

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of this compound, maximizing atom economy is crucial for sustainable production.

One common route to this compound involves the direct bromination of 4-methylbenzaldehyde. google.com This method, however, can lead to the formation of by-products such as di-brominated compounds. The selectivity of the reaction is highly dependent on the reaction conditions, including the choice of brominating agent and catalyst. For instance, using bromine in conjunction with a Lewis acid catalyst like aluminum chloride (AlCl₃) can facilitate the desired substitution, but may also promote the formation of unwanted isomers. google.commdma.ch

Strategies to minimize by-products often involve precise control over reaction parameters. Adjusting the stoichiometry of the reactants, such as the ratio of the bromine source to the substrate, and carefully managing the reaction time can help suppress undesired side reactions. Real-time monitoring of the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the tracking of intermediates and by-products, enabling timely adjustments to optimize the process.

Another approach to improve atom economy is the use of alternative brominating agents. N-Bromosuccinimide (NBS) is often employed as a milder and more selective source of bromine compared to molecular bromine. This can lead to higher yields of the desired product and a reduction in the formation of impurities.

The table below summarizes various synthetic approaches and highlights the by-products associated with each method.

| Synthetic Method | Starting Material | Key Reagents | Primary By-products |

| Direct Bromination | 4-Methylbenzaldehyde | Bromine, Aluminum Chloride | Di-brominated isomers |

| Radical Bromination | 6-Hydroxy-4-methylbenzaldehyde | N-Bromosuccinimide (NBS), AIBN | Para-brominated isomers, Carboxylic acid |

| Diazotization-Hydrolysis | 2-Bromo-4-methylaniline | Sodium Nitrite, Sulfuric Acid | Water scirp.orgorgsyn.org |

Catalyst Design for Sustainable Chemical Processes

The development of efficient and sustainable catalysts is a cornerstone of modern organic synthesis. In the context of producing this compound and related compounds, catalyst design focuses on enhancing reaction rates, improving selectivity, and enabling the use of more environmentally friendly reaction conditions.

Lewis acid catalysts, such as aluminum chloride, have been traditionally used in the bromination of aromatic aldehydes. google.commdma.ch However, these catalysts are often required in stoichiometric amounts and can generate significant waste streams, posing environmental concerns. Research efforts are therefore directed towards developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Palladium catalysts are also utilized in certain synthetic routes, particularly in cross-coupling reactions that could be part of a multi-step synthesis of this compound derivatives. The efficiency of these catalysts allows for reactions to proceed under milder conditions and with lower catalyst loadings, contributing to a more sustainable process.

Furthermore, the use of ultrasound and microwave irradiation in conjunction with catalysts can significantly reduce reaction times and energy consumption. scirp.org For example, the use of lithium chloride as a catalyst in aqueous media under ultrasonic irradiation has been shown to provide excellent yields with the elimination of water as the only by-product, highlighting a green and efficient synthetic protocol. scirp.org

Recent advancements in catalyst design also explore the use of metal-free catalysts. Graphitic carbon nitride (g-C₃N₄), for example, has emerged as a reusable heterogeneous catalyst for various organic syntheses, demonstrating excellent recyclability and promoting reactions under sustainable conditions. acs.org The development of such catalysts offers a promising alternative to traditional metal-based systems.

The table below outlines different catalysts used in the synthesis of benzaldehyde derivatives, which could be applicable to the production of this compound.

| Catalyst Type | Example | Key Advantages | Potential Application |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Effective for electrophilic substitution | Direct bromination of 4-methylbenzaldehyde google.commdma.ch |

| Heterogeneous | Iron-Zeolite | Recoverable, reusable, reduces waste | Catalytic transformations of nitro compounds to aldehydes sci-hub.se |

| Palladium | Palladium(II) Acetate (Pd(OAc)₂) | High efficiency, mild reaction conditions | Cross-coupling reactions, bromination |

| Metal-Free | Graphitic Carbon Nitride (g-C₃N₄) | Reusable, sustainable, metal-free | One-pot multicomponent reactions acs.org |

| Phase Transfer | Tetrabutylammonium Bromide | Facilitates reactions in multiphase systems | Synthesis of nitriles from aldehydes rsc.org |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound exhibits reactivity towards electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The directing effects of the substituents on the ring, namely the bromo, methyl, and aldehyde groups, govern the regioselectivity of these reactions. The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the methyl group (-CH3) is an activating group and an ortho-, para-director, donating electron density to the ring. The bromo group (-Br) is also deactivating but directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the interplay of these directing effects determines the position of substitution. For instance, in the bromination of p-methylbenzaldehyde using bromine (Br₂) and ferric bromide (FeBr₃) as a catalyst, the major product formed is this compound. bartleby.com This outcome highlights that the activating effect of the methyl group and the deactivating, yet ortho-, para-directing, nature of the bromine atom can influence the position of further substitution. The position ortho to the methyl group and meta to the aldehyde group is favored for the incoming electrophile. bartleby.com

The presence of strong activating groups on the benzene ring generally promotes electrophilic aromatic substitution. unica.it For example, a hydroxyl group, being a powerful activating group, can direct bromination to specific positions on a salicylaldehyde (B1680747) precursor. unica.it In substrates lacking strong activating groups, other reactions like benzylic halogenation might occur instead of aromatic substitution. unica.it

Nucleophilic Additions and Condensations at the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. ncert.nic.in

Formation of Cyclic Acetals and Dioxolanes

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. nih.govgeorganics.sk This reaction is a crucial method for protecting the aldehyde functionality during other synthetic transformations. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol to form a hemiacetal. libretexts.org Further reaction with a second alcohol molecule leads to the formation of an acetal. libretexts.org

To favor the formation of the acetal, it is common to use a diol, such as ethylene (B1197577) glycol, which results in the formation of a cyclic acetal, also known as a 1,3-dioxolane. libretexts.org Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts. libretexts.org The formation of these five-membered cyclic structures is a smooth process that can achieve excellent conversions. nih.gov The reaction is reversible and can be driven to completion by removing water, often using a Dean-Stark apparatus. nih.gov

Table 1: Conditions for Acetal Formation

| Reactants | Catalyst | Conditions | Product |

| Aldehyde, Alcohol | Acid (e.g., HCl, H₂SO₄, p-TsOH) | Typically anhydrous | Acetal |

| Aldehyde, Diol (e.g., ethylene glycol) | Acid catalyst | Removal of water | Cyclic Acetal (Dioxolane) |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. unica.itmdpi.comresearchgate.net This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various fine chemicals, pharmaceuticals, and natural products. unica.itmdpi.com

This compound can participate in Knoevenagel condensations. For example, its isomer, 2-bromo-4-methylbenzaldehyde, is known to undergo this reaction. scbt.comchemicalbook.comalkalisci.comscientificlabs.co.uk The reaction is typically catalyzed by organic bases like piperidine (B6355638) or pyridine. mdpi.com More environmentally friendly methods have been developed using solid base catalysts or ionic liquids. mdpi.comresearchgate.net

Table 2: Examples of Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Benzaldehyde derivatives | Malononitrile | Base (e.g., piperidine) | α,β-Unsaturated nitrile |

| Salicylaldehydes | Dimethyl malonate | L-proline in ionic liquid | Coumarin derivative |

| Aromatic aldehydes | Ethyl cyanoacetate | MgO/ZrO₂ | Ethyl α-cyanocinnamate |

Imination and Related Condensation Reactions

The aldehyde group of this compound can react with primary amines to form imines (also known as Schiff bases) through a nucleophilic addition-elimination reaction. georganics.sk This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. georganics.sk Imines are important intermediates in various organic syntheses. The isomer 2-bromo-4-methylbenzaldehyde is known to be involved in imination reactions. scbt.comchemicalbook.comalkalisci.comscientificlabs.co.uk

Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The bromine atom on the aromatic ring of this compound provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is exceptionally versatile for the synthesis of biaryl compounds. libretexts.orgmdpi.com this compound can serve as the aryl halide partner in Suzuki-Miyaura couplings to generate biphenyl derivatives.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts, bases, and solvents can be employed for this reaction. mdpi.comnih.gov The choice of conditions often depends on the specific substrates being coupled. For instance, microwave irradiation has been shown to be effective in accelerating Suzuki-Miyaura coupling reactions. mdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Palladacycles libretexts.orgmdpi.com |

| Organoboron Reagent | Phenylboronic acid, 5-formyl-2-methoxyphenylboronic acid mdpi.com |

| Base | NaOH, K₃PO₄ mdpi.comnih.gov |

| Solvent | Dioxane/Water, DMSO unica.itmdpi.comnih.gov |

Stille Coupling and Other Organometallic Transformations

The carbon-bromine bond in this compound is a key functional group for engaging in a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

The Stille coupling reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.orgnumberanalytics.com For this compound, this reaction provides a direct method to introduce a wide range of alkyl, vinyl, or aryl groups at the 3-position of the benzaldehyde ring. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step, where the organic group from the organostannane is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.org The reaction is valued for its tolerance of a wide array of functional groups, including the aldehyde moiety present in the substrate. harvard.edu

Another extensively used transformation is the Suzuki-Miyaura coupling , which employs an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgencyclopedia.pub This method is often preferred due to the lower toxicity and environmental impact of boron compounds compared to organostannanes. The mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

Other organometallic transformations such as the Heck, Negishi, and Hiyama couplings also represent viable strategies for the functionalization of this compound, each utilizing different organometallic reagents (alkenes, organozinc, and organosilicon compounds, respectively) to achieve C-C bond formation.

| Reaction | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Typical Conditions | Ref |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃ | Cu(I) salts (optional) | THF, DMF, Toluene | 60-100 °C | wikipedia.orgresearchgate.net |

| Suzuki Coupling | R-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 60-110 °C | libretexts.orgnih.gov |

This table presents generalized conditions for the Stille and Suzuki reactions based on typical protocols for aryl bromides. Specific conditions for this compound may vary.

Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful synthetic tool for the construction of carbocyclic and heterocyclic ring systems. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org For derivatives of this compound, this strategy can be employed to synthesize a variety of fused or spirocyclic structures, which are common motifs in natural products and pharmaceuticals.

The reaction is typically initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. The tethered alkene then undergoes migratory insertion into the newly formed aryl-palladium bond, generating a new carbon-carbon bond and forming a cyclic alkylpalladium intermediate. The reaction sequence concludes with a β-hydride elimination step, which forms a double bond within the newly created ring system and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orgresearchgate.net

Derivatives of this compound can be designed to undergo intramolecular Heck reactions. For instance, the aldehyde group can be converted into an alkene-containing side chain through reactions like Wittig olefination or allylation. The resulting molecule, containing both the aryl bromide and a tethered alkene, can then be subjected to intramolecular Heck cyclization conditions. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length and flexibility of the tether connecting the aryl ring and the alkene. This approach has been used in the synthesis of complex molecules, such as in the intramolecular biaryl Heck coupling to form the core of oxybenzo[c]phenanthridine alkaloids. acs.org

Oxidative Heterocyclization/Carbonylation

The reactivity of the aryl bromide and aldehyde functionalities in this compound allows for its participation in cyclization reactions that incorporate carbon monoxide (CO), a process known as carbonylation. These reactions, typically catalyzed by palladium, provide access to a range of heterocyclic compounds containing a carbonyl group. sci-hub.st

A relevant synthetic strategy involves the palladium-catalyzed cyclization of a halo-benzaldehyde with CO and a nucleophile. sci-hub.st In a process analogous to the reaction of 2-bromobenzaldehyde, this compound could undergo cyclization with CO and carboxylic acids. The proposed mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by CO insertion to form an aroylpalladium(II) intermediate. This intermediate can then undergo an intramolecular addition to the neighboring formyl group, creating a cyclized alkylpalladium species. Subsequent reaction with a nucleophile, such as a carboxylate, yields the final heterocyclic product. sci-hub.st This methodology has been applied to the synthesis of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates from 3-bromopyridine-4-carbaldehyde, a close structural analog of this compound. sci-hub.st

Furthermore, rhodium-catalyzed carbonylation reactions represent another avenue for transforming aryl halides. researchgate.netbeilstein-journals.org While direct carbonylation of this compound to an aldehyde product would be a reductive carbonylation, oxidative carbonylation processes are also known. For example, benzamides derived from related aryl halides can undergo Rh(III)-catalyzed oxidative carbonylation via C-H/N-H activation to form phthalimides, demonstrating the utility of carbonylation in building complex heterocyclic systems. rsc.org

Transformations of the Aldehyde Group: Oxidation and Reduction Chemistry

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing both oxidation and reduction to yield carboxylic acids and alcohols, respectively. These transformations are fundamental in modifying the electronic and structural properties of this compound for further synthetic applications.

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. google.com This transformation can be achieved using a variety of strong oxidizing agents. ncert.nic.in Classical reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Modern, more environmentally benign methods have also been developed, such as the use of a cobalt-containing polyoxoniobate catalyst with molecular oxygen (O₂) as the terminal oxidant at room temperature. rsc.org

Reduction: The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-bromo-4-methylphenyl)methanol. This is a common and high-yielding reaction typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it does not typically affect the aryl bromide. masterorganicchemistry.com The reaction is commonly carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature or below.

| Transformation | Product | Reagent(s) | Solvent | Yield | Ref |

| Oxidation | 3-Bromo-4-methylbenzoic acid | Co-Ti₂Nb₈ catalyst, O₂ | Acetonitrile/Water | High | rsc.org |

| Oxidation | 3-Bromo-4-methylbenzoic acid | KMnO₄ or CrO₃ | Water, Acetone | Good-High | ncert.nic.in |

| Reduction | (3-Bromo-4-methylphenyl)methanol | Sodium Borohydride (NaBH₄) | Methanol | ~50% | scispace.com |

| Reduction | (3-Bromo-4-methylphenyl)methanol | NaBH₄ / (NH₄)₂SO₄ | THF/H₂O | High | scispace.com |

Radical Chemistry and its Synthetic Applications

In addition to ionic and organometallic pathways, this compound and its derivatives can participate in reactions involving free radical intermediates. The carbon-bromine bond can be homolytically cleaved under certain conditions to generate an aryl radical, which can then engage in various synthetic transformations.

One significant application of radical chemistry is in cyclization reactions. Radical cyclization, often initiated by reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), is a powerful method for forming five- and six-membered rings. google.com Derivatives of this compound containing an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne) can undergo intramolecular radical cyclization to produce complex polycyclic structures. This strategy has been noted in the synthesis of various compounds where a bromo-aldehyde serves as a precursor. google.com

Furthermore, photochemical methods can be employed to initiate radical reactions. Under UV irradiation, some aromatic aldehydes and their derivatives can undergo reactions like [2+2] cycloadditions. ualberta.caresearchgate.netyoutube.com While specific studies on this compound are limited, related bromo-aldehydes have been investigated for photoinduced coupling, although competing dissociation of the C-Br bond can be a challenge. proquest.com The generation of bromo-derivatives of stable free radicals like DPPH via bromination with N-bromosuccinimide (NBS) also points to the accessibility of radical pathways involving bromo-aromatic compounds. grafiati.com

Applications of 3 Bromo 4 Methylbenzaldehyde in Advanced Organic and Medicinal Chemistry

Precursor in Complex Organic Molecule Construction

The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromo-substituted position allow for the elaboration of 3-Bromo-4-methylbenzaldehyde into more intricate structures. This has made it a key starting material in various synthetic campaigns.

This compound is instrumental in the synthesis of chalcones, which are recognized as a foundational scaffold in numerous biologically active compounds. researchgate.net The Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) derivative yields 3'-bromo-4-methylchalcone. researchgate.netiucr.org Chalcones serve as precursors for a wide array of heterocyclic compounds and exhibit a broad spectrum of pharmacological activities.

Furthermore, this aldehyde is a key component in the synthesis of thiazolidinedione derivatives. researchgate.net These frameworks are significant in medicinal chemistry, particularly in the development of agents for metabolic disorders. For instance, it has been used to synthesize thiazolidinedione-based compounds with potential hypolipidemic activity. researchgate.net Another important application is in the construction of inhibitors for the PD-1/PD-L1 immune checkpoint pathway, which is a critical target in cancer immunotherapy. nih.gov The aldehyde is used as a foundational piece to build larger molecules designed to interfere with this protein-protein interaction. nih.gov

| Bioactive Scaffold | Synthetic Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Precursors for various pharmaceuticals and functional materials | researchgate.net |

| Thiazolidinediones | Multi-step synthesis involving condensation | Hypolipidemic (anti-hyperlipidemic) agents | researchgate.net |

| Di-bromo-biphenyl derivatives | O-alkylation followed by reductive amination | PD-1/PD-L1 immune checkpoint inhibitors for cancer therapy | nih.gov |

While this compound is a highly versatile building block for creating complex organic molecules, its specific application in the total synthesis of naturally occurring products is not widely documented in scientific literature. Its isomer, 2-bromo-4-methylbenzaldehyde (B1335389), has been successfully employed as a starting material in the 15-step total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. researchgate.net This highlights the general utility of bromo-methylbenzaldehyde isomers in complex synthesis, even though a direct example for the 3-bromo variant in a completed natural product synthesis is less common.

The derivatives of this compound have shown potential in the field of material science. The synthesis of chalcones from this precursor is particularly relevant. researchgate.net The study of the crystal structure and intermolecular interactions, such as halogen bonds in 3′-bromo-4-methylchalcone, provides insights into crystal engineering and the design of new solid-state materials. researchgate.net The ability to form specific, directional interactions based on the bromine atom is a key area of research for creating functional materials with tailored optical, electronic, or structural properties. researchgate.net

Utilization in Natural Product Total Synthesis

Role in Medicinal Chemistry Research

In medicinal chemistry, this compound serves as a starting point for the rational design and synthesis of new molecules with potential therapeutic value. Its structure can be readily modified to probe interactions with biological targets like enzymes and receptors.

The compound is a valuable intermediate for generating novel pharmacological agents. It has been incorporated into the synthesis of thiazolidinedione derivatives that were evaluated for their ability to lower lipid levels, demonstrating a significant reduction in serum triglycerides in animal models. researchgate.net It has also been used as a key building block in the development of dual antagonists for the TRPA1 and TRPV1 ion channels, which are important targets for pain management. mdpi.com The development of antagonists for these "irritant" receptors is a promising strategy for creating new analgesics. nih.gov Furthermore, its role in creating small-molecule inhibitors of the PD-1/PD-L1 pathway underscores its importance in the search for new cancer therapeutics. nih.gov

Understanding how a chemical compound interacts with metabolic enzymes is crucial in drug discovery. In silico (computational) studies predict that this compound is an inhibitor of Cytochrome P450 1A2 (CYP1A2). ambeed.com CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. The predicted inhibitory activity of this compound against CYP1A2 and other isoforms makes it and its derivatives subjects of interest in pharmacological and toxicological profiling. ambeed.comvulcanchem.com

| Enzyme | Predicted Activity | Reference |

|---|---|---|

| CYP1A2 | Inhibitor | ambeed.com |

| CYP2C19 | Non-inhibitor | ambeed.com |

| CYP2C9 | Non-inhibitor | ambeed.com |

| CYP2D6 | Non-inhibitor | ambeed.com |

| CYP3A4 | Inhibitor | ambeed.com |

Data is based on in silico (computational) prediction models.

Precursor for Chalcone (B49325) Derivatives with Identified Biological Activities (e.g., Antioxidant, Anti-inflammatory, Anti-cancer)

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system (1,3-diaryl-2-propen-1-one), are a class of compounds renowned for their wide spectrum of biological activities. nih.govresearchgate.net The synthesis of chalcone derivatives often employs the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. nih.govjetir.org

This compound serves as a key starting material in this reaction, providing the A-ring of the resulting chalcone. The presence and position of substituents on the aromatic rings are critical in determining the pharmacological profile of the final compound. who.int Specifically, halogen substituents, such as the bromine atom in this compound, are known to influence the bioactivity of chalcones. who.int

While extensive research has been conducted on various substituted chalcones, the following biological activities are of significant interest for derivatives originating from this compound:

Antioxidant Activity: Chalcones can act as potent antioxidants by scavenging reactive oxygen species (ROS). who.int Studies on bromo-substituted chalcones have demonstrated that their antioxidant capacity is influenced by the position of the bromine atom. who.int The electron-withdrawing nature of the bromine, combined with the electron-donating methyl group, can modulate the electronic properties of the chalcone backbone, impacting its ability to neutralize free radicals.

Anti-inflammatory Activity: A significant correlation has been observed between the antioxidant and anti-inflammatory properties of chalcones. who.int By reducing oxidative stress, these compounds can mitigate inflammatory pathways. The specific substitution pattern offered by this compound is a strategic element in designing novel chalcones as potential anti-inflammatory agents. who.int

Anti-cancer Activity: Chalcone derivatives have emerged as a promising scaffold in cancer research, with demonstrated abilities to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt the cell cycle in various cancer cell lines. mdpi.comnih.gov The incorporation of a bromine atom into the chalcone structure has been noted in novel derivatives with significant antiproliferative activity against gastric and pancreatic cancer cells. nih.gov The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor to interact with biological nucleophiles, including key proteins in cancer signaling pathways. mdpi.com

The synthesis of these derivatives allows for the creation of large libraries of compounds that can be screened for enhanced therapeutic efficacy and targeted action against various diseases.

Table 1: Synthesis and Potential Activities of Chalcone Derivatives

| Starting Materials | Reaction Type | Resulting Compound Class | Potential Biological Activities |

|---|---|---|---|

| This compound + Substituted Acetophenone | Claisen-Schmidt Condensation | Substituted Chalcones | Antioxidant, Anti-inflammatory, Anti-cancer |

Applications in Retinoid-X-Receptor (RXR) Agonist Synthesis

The Retinoid-X-Receptor (RXR) is a nuclear receptor that plays a crucial role in regulating gene transcription, controlling processes such as cell proliferation, differentiation, and apoptosis. nih.govmdpi.com As a result, selective RXR agonists, known as rexinoids, are valuable therapeutic targets for the treatment of various diseases, including cancer and metabolic disorders. nih.gov Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma, is a prominent example of a synthetic RXR agonist. nih.gov

The development of new rexinoids with improved potency, selectivity, and reduced side effects is a major goal in medicinal chemistry. mdpi.comasu.edu This often involves the synthesis of novel analogs of existing drugs like Bexarotene. This compound has been identified as a key intermediate in synthetic pathways aimed at producing these next-generation RXR agonists. nih.gov

One published study on the synthesis of potential RXR selective agonists describes a method for the preparation of this compound from 3-bromo-4-methylbenzoic acid, highlighting its utility in this specific area of research. nih.gov The design of novel rexinoids frequently involves modifying the aromatic core of the molecule. The introduction of specific substituents, such as bromo and methyl groups, is a critical strategy for modulating the binding affinity and selectivity of the compound for RXR subtypes (α, β, γ). nih.gov For instance, research has shown that adding functional groups like bromine to the core structure of a retinoid can lead to compounds with potent and selective RXR activation. nih.gov

While direct synthesis routes starting from this compound to a final rexinoid product are part of ongoing research, its role as a versatile building block is established by its preparation in this context and the successful use of structurally similar aldehydes, such as 3-bromo-4-hydroxybenzaldehyde, in the synthesis of Bexarotene analogs. nih.gov

Photophysical and Electronic Property Enhancements in Derived Compounds

The inherent electronic properties of this compound, stemming from its bromine and aldehyde functionalities, make it an attractive precursor for the synthesis of advanced materials with tailored photophysical and electronic characteristics. These materials find applications in areas ranging from biological imaging to organic electronics.

Synthesis of Fluorescent Probes and Labels

Fluorescent probes are indispensable tools in biochemistry and cell biology for visualizing and quantifying biological molecules and processes. The design of novel fluorophores with specific functionalities is an active area of research. This compound and its isomers serve as valuable scaffolds for creating such probes.

A key strategy involves the functionalization of bromo-aryl aldehydes to create "clickable" luminophores. beilstein-journals.orgchemrxiv.org For example, a multi-step synthesis starting from 4-methylbenzaldehyde (B123495) can produce an azide-functionalized ortho-bromobenzaldehyde. beilstein-journals.orgchemrxiv.org This azide (B81097) group allows the fluorescent core to be easily and covalently attached to other molecules of interest (e.g., proteins, DNA, or other materials) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The influence of the bromine and methyl substituents on the photophysical properties, such as the absorption and emission wavelengths of the resulting triazole-linked products, can then be systematically studied. beilstein-journals.org

Furthermore, isomers like 4-bromo-3-methylbenzaldehyde (B1279091) have been used in the synthesis of fluorescent probes for detecting specific enzymes, such as aldehyde dehydrogenase (ALDH), which is a marker for certain cancer stem cells. google.comillinois.edu The aldehyde group on the probe acts as the reactive site for the enzyme, while the bromo-substituted aromatic core forms the basis of the fluorophore. These applications underscore the utility of the bromo-methyl-benzaldehyde framework in developing sophisticated tools for biological research.

Application in Organic Electronic Materials

Organic electronic materials, including conjugated polymers and oligomers, are foundational to technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is dictated by their molecular structure, which controls their electronic energy levels, charge transport properties, and solid-state packing.

This compound is a suitable building block for these materials due to its two reactive sites: the aldehyde group and the bromine atom. These functionalities allow for the construction of extended π-conjugated systems through various polymerization and coupling reactions.

A primary application is in the synthesis of oligo(p-phenylene vinylenes) (OPVs), a major class of luminescent and semiconducting organic materials. acs.orgacs.org The synthesis can be achieved through methods like the Wittig-Horner reaction, where the aldehyde group of this compound reacts with a phosphonate-functionalized monomer. acs.org The bromine atom on the resulting molecule can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to further extend the conjugated system or to attach other functional units. Alternatively, the bromine can be converted into an aldehyde group, enabling further Wittig-Horner reactions to build the oligomer chain. acs.org These synthetic strategies provide precise control over the length and composition of the OPV, allowing for the fine-tuning of its electronic and optical properties for specific device applications. acs.orgrsc.org

Spectroscopic and Structural Characterization in Research Context

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure. For a molecule like 3-Bromo-4-methylbenzaldehyde, techniques including NMR, mass spectrometry, and infrared and UV-visible spectroscopy are employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (CHO) typically appears as a singlet far downfield, around 9.9-10.0 ppm. The aromatic region would display signals for three protons, with their specific chemical shifts and splitting patterns dictated by their positions relative to the bromo, methyl, and aldehyde substituents. The methyl group protons would appear as a singlet further upfield, typically around 2.4-2.5 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group (around 190-192 ppm), several distinct signals for the aromatic carbons, and a signal for the methyl carbon (around 20-22 ppm). While specific, verified experimental NMR data for this compound is not widely published in public databases, the expected chemical shifts can be inferred from analyses of similar substituted benzaldehydes. rsc.orgrsc.org

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO | ~9.9 | Singlet |

| Ar-H | ~7.5 - 8.0 | Multiplets/Doublets | |

| -CH₃ | ~2.4 | Singlet | |

| ¹³C NMR | C=O | ~191 | - |

| Ar-C | ~125 - 145 | - | |

| Ar-C-Br | ~123 | - |

Note: This table represents predicted values based on known data for analogous structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound (C₈H₇BrO), the calculated monoisotopic mass is 197.9680 Da. HRMS analysis would be used to experimentally confirm this exact mass, typically observing the protonated molecule [M+H]⁺. This high level of precision allows researchers to distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions. rsc.orgkaust.edu.sachemrxiv.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). For substituted benzaldehydes, two main types of transitions are typically observed: the π→π* transition, which is usually intense and occurs at shorter wavelengths, and the n→π* transition involving the non-bonding electrons on the aldehyde oxygen, which is weaker and occurs at longer wavelengths. Studies on similar bromo-substituted arylaldehydes show intense absorption bands below 270 nm, attributed to π→π* transitions, and weaker, less structured bands at wavelengths above 290 nm. beilstein-journals.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide bond lengths, bond angles, and detailed information about the packing of molecules in the crystal lattice. While a published crystal structure for this compound itself is not available, analysis of closely related compounds provides significant insight into the expected solid-state behavior.

A highly analogous structure, (E)-1,2-Bis(3-bromo-4-methylphenyl)ethene, which contains the same 3-bromo-4-methylphenyl unit, has been successfully characterized by X-ray diffraction. iucr.orgnih.govulethbridge.ca This related compound crystallizes in the monoclinic P2₁/c space group, revealing a nearly planar molecular conformation. iucr.orgnih.gov

Table 2: Crystallographic Data for the Closely Related Compound (E)-1,2-Bis(3-bromo-4-methylphenyl)ethene iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄Br₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 6.3301 (4) |

| b (Å) | 7.6499 (5) |

| c (Å) | 28.164 (2) |

| β (°) | 91.208 (1) |

| Volume (ų) | 1363.55 (16) |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate its crystal packing.

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor. Weak C–H···O hydrogen bonds, where an aromatic or methyl C-H group on one molecule interacts with the aldehyde oxygen on a neighboring molecule, are common in the crystal structures of benzaldehydes and are expected to play a role in stabilizing the lattice. mdpi.com

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as the oxygen atom of an aldehyde on an adjacent molecule. This type of interaction is frequently observed in the crystal structures of brominated aromatic compounds and is a significant force in directing crystal packing. beilstein-journals.orgresearchgate.net

Analysis of related structures, such as 3′-bromo-4-methylchalcone, confirms the presence of these interactions, particularly halogen bonds and C-H···π contacts, which are crucial in defining the supramolecular architecture. iucr.org

Conformational Analysis and Molecular Geometry Investigations

The conformational landscape of substituted benzaldehydes is often governed by the rotational barrier around the C(aryl)-C(aldehyde) bond and the steric and electronic interactions between the formyl group and the ortho-substituents. In the case of this compound, the key conformational aspect is the orientation of the aldehyde group relative to the benzene (B151609) ring.

In the absence of direct ortho-substituents, the aldehyde group in benzaldehyde (B42025) itself is coplanar with the benzene ring to maximize π-conjugation. It is reasonable to infer that this compound would also adopt a largely planar conformation. The primary factor influencing the rotational barrier of the aldehyde group would be the electronic effects of the bromo and methyl substituents on the aromatic ring.

Theoretical studies using methods like Density Functional Theory (DFT) are powerful tools for predicting the molecular geometry of such compounds. These calculations can provide optimized bond lengths, bond angles, and dihedral angles. For analogous substituted benzaldehydes, DFT calculations have been shown to provide reliable geometric parameters.

Although specific experimentally determined values for this compound are not present in the searched literature, a hypothetical data table based on typical values for similar aromatic aldehydes is presented below for illustrative purposes. These values are estimations and would require experimental verification through techniques like X-ray crystallography or microwave spectroscopy for definitive confirmation.

Hypothetical Molecular Geometry Parameters for this compound

| Parameter | Atom Pair/Triplet/Quadruplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (aldehyde) | ~1.48 | |

| C=O | ~1.22 | |

| C-C (methyl) | ~1.51 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aldehyde) | ~1.11 | |

| C-H (methyl) | ~1.09 | |

| Bond Angles (°) | ||

| C-C-Br | ~120 | |

| C-C-C (aromatic) | ~120 | |

| C-C-C(H)=O | ~121 | |

| O=C-H | ~124 | |

| C-C-CH3 | ~121 | |

| Dihedral Angles (°) | ||

| O=C-C-C (ring) | ~0 or ~180 |

Computational and Theoretical Studies on 3 Bromo 4 Methylbenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic nature of molecules, offering a predictive lens into their reactivity and stability. For 3-Bromo-4-methylbenzaldehyde and its derivatives, these methods unravel the intricate effects of substituent groups on the aromatic system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is widely used to determine the optimized molecular geometry and electronic properties of benzaldehyde (B42025) derivatives. mdpi.comiucr.org In studies on related bromo-substituted aromatic compounds and benzaldehydes, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed to calculate optimized bond lengths, bond angles, and vibrational frequencies. iucr.orgbohrium.comresearchgate.net

These calculations allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the methyl group, creates a complex electronic landscape that DFT can map with high precision. For instance, in a study on 3′-bromo-4-methylchalcone, a direct derivative, electrostatic potentials were calculated at the wB97XD/6–311++G(d,p) level of theory to understand its electronic surface. iucr.org

Table 1: Representative DFT Functionals and Basis Sets in Studies of Benzaldehyde Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Geometry Optimization, NBO, FMOs, MEP | bohrium.com |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| wB97XD | 6-311++G(d,p) | Electrostatic Potential Maps | iucr.org |

| B3LYP | 6-311+G(d,p) | FMO Analysis, ESP Maps |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.commdpi.com

The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from these calculations; a smaller gap suggests higher chemical reactivity and lower kinetic stability. iucr.orgmdpi.com For derivatives of this compound, DFT calculations are used to determine these orbital energies. This analysis helps predict how the molecule will behave in various chemical environments and its potential as a building block in synthesis. For example, a study on a bromo-substituted pyridine (B92270) derivative calculated the HOMO-LUMO gap to be approximately 5.4 eV, indicating a high degree of stability. mdpi.com Such calculations are vital for designing molecules with specific electronic properties. researchgate.net

Table 2: Example Frontier Orbital Energies for a Related Bromo-Substituted Aromatic Compound

| Parameter | Energy (eV) | Significance | Reference |

| HOMO Energy | -6.880 | Electron-donating capability | mdpi.com |

| LUMO Energy | -1.475 | Electron-accepting capability | mdpi.com |

| Energy Gap (ΔE) | 5.405 | Chemical reactivity and stability | mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into their behavior over time. MD simulations model the movements of atoms and molecules, revealing the conformational landscape and stability of a compound, particularly in complex environments like a solvent or when bound to a biological receptor. nih.govresearchgate.net

For derivatives of this compound, MD simulations have been used to assess the stability of ligand-receptor complexes identified through molecular docking. nih.gov For example, simulations running for nanoseconds can confirm whether a potential drug candidate remains stably bound in the active site of a target protein. researchgate.net Studies on related benzaldehyde derivatives have employed MD simulations to understand their interactions with targets like acetylcholinesterase and butyrylcholinesterase, confirming the stability of the docked poses and providing a dynamic view of the binding interactions. researchgate.netnih.gov

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target, such as an enzyme or receptor. Derivatives of this compound have been investigated as precursors to various biologically active agents, and docking studies provide a rationale for their observed activities. dergipark.org.trrsc.org

These studies predict binding affinities, typically expressed as a docking score in kcal/mol, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's active site. For instance, thiazolidinedione derivatives synthesized from this compound have been docked into the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net Similarly, other benzaldehyde derivatives have been studied as potential inhibitors of aldose reductase, a key enzyme in diabetic complications. dergipark.org.tr

Table 3: Summary of Molecular Docking Studies on Derivatives of this compound

| Derivative Class | Target Protein | Key Findings | Reference |

| Thiazolidinediones | PPAR-gamma (Peroxisome Proliferator-Activated Receptor-gamma) | Identification of potential anti-diabetic agents through binding analysis. | researchgate.net |

| Benzimidazole-based derivatives | Acetylcholinesterase, Butyrylcholinesterase | Prediction of binding modes for potential Alzheimer's disease inhibitors. | researchgate.net, nih.gov |

| Benzaldehyde derivatives | Aldose Reductase | Docking scores predicted binding affinities, guiding the development of inhibitors for diabetic complications. | dergipark.org.tr |

| Vanillin derivatives | Topoisomerase-IIα | Top-scoring compounds were selected for synthesis based on predicted binding energy. | nih.gov |

| Bromo-substituted compounds | Bromodomain-containing protein 2 (BRD2) | Exploration of hydrogen bond interactions and binding energies with target receptors. | mdpi.com |

Crystal Structure Prediction and Hirshfeld Surface Analysis

Understanding the solid-state packing of a molecule is crucial for materials science and pharmaceutical development. While experimental X-ray crystallography provides definitive structures, computational methods can predict crystal structures and analyze intermolecular forces in detail. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. bohrium.comresearchgate.net

This analysis maps the regions of close contact between neighboring molecules. For bromo-substituted aromatic compounds, Hirshfeld analysis reveals the significance of various non-covalent interactions, including hydrogen bonds (e.g., C-H···O), halogen bonds (Br···Br), and π-π stacking. iucr.orgiucr.orgnih.gov The analysis generates 2D "fingerprint plots" that summarize the intermolecular contacts, providing a percentage contribution for each type of interaction. For example, in the crystal structure of a dibrominated tetrahydroquinoline derivative, H···H, Br···H/H···Br, and C···H/H···C interactions were found to be the most significant contributors to the crystal packing. iucr.org A study of 3′-bromo-4-methylchalcone, a closely related derivative, also utilized these techniques to understand its supramolecular assembly. iucr.org

Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Bromo-Aromatic Compounds

| Intermolecular Contact | Contribution (%) | Type of Interaction | Reference |

| H···H | 36.9% | van der Waals forces | iucr.org |

| Br···H/H···Br | 28.2% | Halogen-hydrogen bonding | iucr.org |

| C···H/H···C | 24.3% | C-H···π interactions | iucr.org |

| O···H/H···O | 13.3% | Hydrogen bonding | researchgate.net |

| S···H/H···S | 18.8% | Hydrogen bonding | researchgate.net |

Emerging Research Avenues and Future Directions for 3 Bromo 4 Methylbenzaldehyde

Development of Novel Catalytic Systems for Transformations

The transformation of 3-Bromo-4-methylbenzaldehyde and related structures is a key area of research, with a strong focus on developing more efficient, selective, and environmentally friendly catalytic systems. Traditional methods, such as using aluminum chloride (AlCl₃) for bromination reactions, are often seen as excessive, prompting the search for more refined catalysts. mdma.ch

Recent breakthroughs include the use of novel solid-base catalysts like MgO/ZrO₂ for Knoevenagel condensations. researchgate.net In one study, this catalyst demonstrated high efficiency in the reaction between 3-bromobenzaldehyde (B42254) and active methylene (B1212753) compounds under solvent-free conditions, showcasing a green chemistry approach. researchgate.net Another significant development is an integrated polyoxoniobate catalyst, Co-Ti₂Nb₈, which facilitates the aerobic oxidation of various aldehydes, including 3-bromobenzaldehyde, into their corresponding carboxylic acids at room temperature without needing co-catalysts. rsc.org

Furthermore, research into organocatalytic and gold-catalyzed reactions is opening new pathways for creating complex molecules from brominated aromatic systems. unm.edubham.ac.uk These advanced catalytic methods are crucial for unlocking the full synthetic potential of this compound.

Table 1: Novel Catalytic Systems for Transformations of Related Benzaldehydes

| Catalyst System | Reaction Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| MgO/ZrO₂ | Knoevenagel Condensation | 3-Bromobenzaldehyde | Efficient, solvent-free condensation with malononitrile, yielding 95%. | researchgate.net |

| Co-Ti₂Nb₈ | Aerobic Oxidation | 3-Bromobenzaldehyde | Converts aldehyde to carboxylic acid with high yield at room temperature using O₂. | rsc.org |

| Pd(OAc)₂ / cataCXium A | Reductive Carbonylation | Aryl Bromides | Synthesizes aryl aldehydes from aryl bromides using CO/H₂ in continuous flow. | nih.gov |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a powerful tool for the synthesis and transformation of compounds like this compound. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability compared to traditional batch processing. nih.gov

The Pd-catalyzed formylation of aryl bromides to produce aryl aldehydes has been successfully demonstrated in a continuous-flow system. nih.gov Researchers were able to optimize the reaction, achieving high conversion rates and yields while minimizing catalyst decomposition. nih.gov Similarly, flow reactors are being employed for bromination reactions to enhance reaction efficiency and safely handle hazardous reagents like bromine in a closed system. evitachem.com The integration of this compound into such automated platforms is a logical next step, promising to streamline its use in multi-step syntheses for industrial and pharmaceutical applications.

Exploration of Supramolecular Architectures and Assemblies

This compound is a promising candidate for the construction of complex supramolecular structures. Through chemical modification, it can be converted into building blocks that self-assemble into ordered architectures driven by non-covalent interactions like hydrogen bonding, π–π stacking, and halogen bonding. researchgate.netresearchgate.netacs.org

For instance, derivatives such as Schiff bases or chalcones can be synthesized from the parent aldehyde. researchgate.netacs.org These derivatives can then participate in self-assembly processes. Studies on related molecules have shown the formation of intricate structures, including dimeric metal complexes and liquid crystals. acs.org The bromine atom in the structure is of particular interest as it can participate in halogen bonding, a highly directional interaction that is increasingly used in crystal engineering to guide the formation of specific solid-state architectures. researchgate.net The exploration of these assemblies could lead to new materials with unique optical or electronic properties. nih.gov

Advanced Applications in Nanotechnology and Materials Science

The unique electronic and structural properties of this compound make it a valuable precursor for advanced materials and nanotechnology applications. Aromatic aldehydes containing halogen substituents are recognized as building blocks for novel polymers and functional materials. smolecule.com

There is growing interest in using such compounds in the synthesis of nanomaterials. For example, related halogenated benzaldehydes are being explored as intermediates for quantum dots and specialized nanocoatings. echemi.com The ability to functionalize the aldehyde group and utilize the bromo-substituent in cross-coupling reactions allows for the precise design of polymers and materials with tailored properties for use in electronics, photonics, and other high-tech fields. echemi.com

In-depth Studies on Biological Target Identification and Precise Mechanism of Action